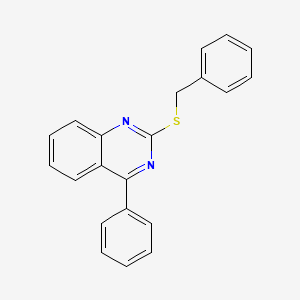

2-(Benzylsulfanyl)-4-phenylquinazoline

Description

Contextualization of Quinazoline (B50416) Derivatives as a Privileged Heterocyclic Motif

Heterocyclic compounds are fundamental in drug discovery, with over 85% of biologically active molecules containing a heterocyclic ring. nih.gov Within this vast chemical space, certain scaffolds, like quinazoline, are deemed "privileged structures." mdpi.comnih.gov This term reflects their ability to bind to multiple biological targets with high affinity, offering a versatile framework for the development of therapeutic agents. nih.govmdpi.com The quinazoline core is present in numerous FDA-approved drugs, highlighting its clinical significance. mdpi.com

The therapeutic potential of quinazoline derivatives is extensive, encompassing anticancer, mdpi.comnih.gov anti-inflammatory, benthamdirect.com antimicrobial, mdpi.com and antiviral properties. nih.govnih.gov This broad spectrum of activity is attributed to the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological effects. nih.govnih.gov The stability of the quinazoline ring system to metabolic degradation further enhances its appeal as a pharmacophore. researchgate.net

Overview of Scientific Interest in Quinazoline Derivatives with Benzylsulfanyl and Phenyl Substitution Patterns

The introduction of specific substituents onto the quinazoline core can dramatically influence its biological profile. The presence of a phenyl group at the 4-position and a sulfur-containing moiety, such as benzylsulfanyl, at the 2-position are of particular interest.

The 2-thioether linkage, specifically the benzylsulfanyl group, introduces flexibility and potential for varied interactions. The sulfur atom can act as a hydrogen bond acceptor and its lipophilic benzyl (B1604629) group can occupy hydrophobic pockets in target proteins. researchgate.netnih.gov Derivatives of 2-mercapto-4(3H)-quinazolinone have shown notable antitumor activity, suggesting that the thio-functionalization at the 2-position is a promising strategy for developing novel therapeutic agents. mdpi.com

Scope and Research Objectives for 2-(Benzylsulfanyl)-4-phenylquinazoline

While the broader classes of quinazoline derivatives have been extensively studied, a focused investigation into 2-(Benzylsulfanyl)-4-phenylquinazoline is warranted to elucidate its unique chemical and potential biological attributes.

The combination of the 4-phenyl and 2-benzylsulfanyl substituents on the quinazoline scaffold presents a unique molecular architecture that has not been extensively explored. A detailed study of this specific compound is necessary to understand how these two functional groups synergistically or antagonistically influence its properties. Such an investigation would fill a gap in the current literature and provide valuable structure-activity relationship (SAR) data for the broader field of quinazoline chemistry.

A thorough characterization of 2-(Benzylsulfanyl)-4-phenylquinazoline would contribute to the ever-expanding library of quinazoline derivatives. Detailed synthetic protocols and spectroscopic data would serve as a valuable resource for other researchers in the field. Furthermore, should this compound exhibit interesting biological or material properties, it could serve as a lead compound for the development of new therapeutic agents or functional materials. The insights gained from studying this specific molecule could inform the design of future quinazoline-based compounds with enhanced or novel functionalities.

Detailed Research Findings

While specific, in-depth research articles focusing solely on 2-(Benzylsulfanyl)-4-phenylquinazoline are not abundant in the public domain, its synthesis and properties can be inferred from the well-established chemistry of related quinazoline derivatives.

Synthesis and Characterization

The most plausible synthetic route to 2-(Benzylsulfanyl)-4-phenylquinazoline involves a two-step process starting from 2-aminobenzophenone (B122507).

Step 1: Synthesis of 4-phenyl-1,2-dihydroquinazoline-2-thione

The initial step is the cyclization of 2-aminobenzophenone with potassium thiocyanate (B1210189) in the presence of an acid catalyst to form the intermediate, 4-phenyl-1,2-dihydroquinazoline-2-thione. This reaction is a standard method for the preparation of 2-thioquinazoline derivatives.

Step 2: S-Alkylation with Benzyl Bromide

The subsequent step involves the S-alkylation of the 2-thione intermediate with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or DMF. This nucleophilic substitution reaction yields the final product, 2-(Benzylsulfanyl)-4-phenylquinazoline.

Table 1: Plausible Synthetic Route

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminobenzophenone, Potassium Thiocyanate | Acid catalyst (e.g., HCl), Reflux | 4-phenyl-1,2-dihydroquinazoline-2-thione |

| 2 | 4-phenyl-1,2-dihydroquinazoline-2-thione, Benzyl Bromide | Base (e.g., K2CO3), Solvent (e.g., Acetone), Room Temperature | 2-(Benzylsulfanyl)-4-phenylquinazoline |

Table 2: Predicted Spectroscopic Data for 2-(Benzylsulfanyl)-4-phenylquinazoline

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | Aromatic protons of the quinazoline and phenyl rings (multiple signals in the range of δ 7.0-8.5 ppm). Methylene protons of the benzyl group (a singlet around δ 4.5 ppm). |

| ¹³C NMR | Aromatic carbons (multiple signals in the range of δ 120-150 ppm). Methylene carbon of the benzyl group (a signal around δ 35-40 ppm). Thiocarbonyl carbon (C=S) of the precursor would be absent, and a new signal for the C-S-C linkage would appear. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C21H16N2S). Fragmentation patterns showing the loss of the benzyl group and other characteristic fragments. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations of the aromatic and aliphatic groups. C=N stretching of the quinazoline ring. C-S stretching vibration. |

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c1-3-9-16(10-4-1)15-24-21-22-19-14-8-7-13-18(19)20(23-21)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLXYJPFOHXCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 Benzylsulfanyl 4 Phenylquinazoline and Its Analogues

Classical and Contemporary Synthetic Approaches to 2,4-Disubstituted Quinazolines

The construction of the quinazoline (B50416) core and the introduction of substituents at the 2 and 4 positions have been the subject of extensive research, leading to a variety of synthetic methods.

Cyclocondensation Reactions in Quinazoline Synthesis

Cyclocondensation reactions represent a cornerstone in the synthesis of the quinazoline framework. These reactions typically involve the formation of the pyrimidine (B1678525) ring fused to a pre-existing benzene (B151609) ring. A common and historical approach is the Niementowski quinazoline synthesis, which traditionally involves the reaction of anthranilic acid with an amide to form a 4-quinazolinone intermediate. researchgate.net This intermediate can then be further functionalized.

For the synthesis of 2-thio-substituted quinazolines, a prevalent strategy involves the cyclocondensation of an anthranilic acid derivative with a sulfur-containing reagent. For instance, the reaction of anthranilic acid with isothiocyanates can yield 2-thioxoquinazolines. researchgate.net Similarly, carbon disulfide has been employed as a C1 synthon and sulfur source in reactions with anthranilic acids in the presence of a base and an amine. researchgate.net

Another important cyclocondensation approach starts from 2-aminobenzophenone (B122507), which already incorporates the C4-phenyl substituent. The reaction of 2-aminobenzophenone with various reagents can lead to the formation of the quinazoline ring. For example, its reaction with potassium thiocyanate (B1210189) or thiourea (B124793) provides a direct route to 2-mercapto-4-phenylquinazoline. beilstein-journals.org The use of 2-aminobenzophenones is a key strategy for introducing an aryl group at the C4 position. rsc.orgasianpubs.org

Multi-Component Reactions (MCRs) for Quinazoline Core Construction

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. orientjchem.org Several MCRs have been developed for the synthesis of 2,4-disubstituted quinazolines.

A common MCR approach involves the one-pot reaction of a 2-aminoaryl ketone (such as 2-aminobenzophenone), an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.gov This strategy allows for the simultaneous formation of the quinazoline ring and the introduction of substituents at both the C2 and C4 positions. The use of urea (B33335) as a source of ammonia (B1221849) under microwave conditions has also been reported for the synthesis of 2,4-disubstituted-1,2-dihydroquinazolines. orientjchem.org These methods are valued for their operational simplicity, atom economy, and the ability to generate diverse libraries of compounds. nih.gov

The following table summarizes representative MCRs for the synthesis of 2,4-disubstituted quinazolines.

| Precursors | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-Aminoaryl Ketone, Aldehyde, Ammonium Acetate | Cu(OAc)2, aerobic conditions | 2-Aryl-4-styrylquinazolines | nih.gov |

| 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | Catalyst-free, visible light | 2,4-Disubstituted quinazolines | researchgate.net |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | 2,4-Disubstituted quinazolines |

Strategies for Introducing Sulfanyl (B85325) and Phenyl Moieties at C-2 and C-4 Positions, respectively

The introduction of specific functionalities at the C2 and C4 positions of the quinazoline ring is crucial for tailoring the properties of the final molecule.

Introduction of the C4-Phenyl Group: As previously mentioned, a highly effective strategy for installing a phenyl group at the C4 position is to start with a precursor that already contains this moiety. 2-Aminobenzophenone is the most common and direct precursor for this purpose. rsc.orgcore.ac.uk Friedel-Crafts acylation of anilines or their protected derivatives is a classical method to prepare 2-aminobenzophenones, though it can require harsh conditions. asianpubs.org More modern approaches include palladium-catalyzed reactions of 2-aminobenzonitriles with arylboronic acids. asianpubs.org

Introduction of the C2-Sulfanyl Group: The introduction of a sulfanyl (mercapto) group at the C2 position is typically achieved during the cyclization step to form the quinazoline ring. The most common methods involve the reaction of an anthranilic acid derivative or a 2-aminoaryl ketone with a sulfur-containing reagent.

From 2-Aminobenzophenone and Thiourea/Thiocyanate: A direct and efficient method involves the cyclocondensation of 2-aminobenzophenone with thiourea or potassium thiocyanate. beilstein-journals.orgorientjchem.org This reaction directly furnishes the 2-mercapto-4-phenylquinazoline intermediate.

From Anthranilic Acid and Isothiocyanates: Reaction of anthranilic acid with an appropriate isothiocyanate can also form the 2-thioxoquinazoline core. researchgate.net

From 2-Aminobenzonitrile and Carbon Disulfide: While less direct for a 4-phenyl substitution, 2-aminonitriles can react with carbon disulfide to form thione intermediates that can be further elaborated.

The resulting 2-mercaptoquinazoline exists in tautomeric equilibrium with its 2-thioxo form and is a key intermediate for further functionalization.

Targeted Synthesis of 2-(Benzylsulfanyl)-4-phenylquinazoline

The synthesis of the title compound, 2-(Benzylsulfanyl)-4-phenylquinazoline, is most logically achieved through a two-step sequence: the formation of a 2-mercapto-4-phenylquinazoline intermediate, followed by the S-alkylation with a benzyl (B1604629) halide.

Precursor Chemistry and Starting Material Derivatization

The primary precursors for the synthesis of 2-(Benzylsulfanyl)-4-phenylquinazoline are:

2-Aminobenzophenone: This serves as the source for the benzene ring and the C4-phenyl group. It can be synthesized via several routes, including the Friedel-Crafts reaction of N-protected anthranilic acid or palladium-catalyzed reactions involving 2-aminobenzonitriles. asianpubs.org

A Sulfur Source: Potassium thiocyanate (KSCN) or thiourea (H₂NCSNH₂) are common reagents that react with 2-aminobenzophenone to form the 2-mercapto-4-phenylquinazoline intermediate. beilstein-journals.org

Benzyl Halide: Benzyl bromide or benzyl chloride is the electrophile used for the S-alkylation step to introduce the benzylsulfanyl group. nih.gov

The initial step is the cyclocondensation of 2-aminobenzophenone with a thiocyanate salt. This reaction is typically carried out in a suitable solvent under heating.

| Precursor 1 | Precursor 2 | Intermediate Product | General Conditions | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone | Potassium Thiocyanate | 2-Mercapto-4-phenylquinazoline | Heating in a suitable solvent | beilstein-journals.org |

| 2-Aminobenzophenone | Thiourea | 2-Mercapto-4-phenylquinazoline | Base-catalyzed cyclocondensation | orientjchem.org |

The subsequent step involves the S-alkylation of the 2-mercapto-4-phenylquinazoline intermediate. This is a nucleophilic substitution reaction where the sulfur atom of the mercapto group attacks the benzylic carbon of the benzyl halide, displacing the halide.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.

For the Cyclocondensation Step: The formation of 2-mercapto-4-phenylquinazoline from 2-aminobenzophenone and thiocyanate can be influenced by factors such as solvent, temperature, and reaction time. While specific optimization studies for this exact reaction are not extensively detailed in the provided search results, general principles of cyclocondensation suggest that polar aprotic solvents and elevated temperatures are often beneficial. Microwave-assisted synthesis has been shown to accelerate similar quinazoline formations, potentially reducing reaction times and improving yields. core.ac.uk

For the S-Alkylation Step: The S-alkylation of 2-mercaptoquinazolines is a well-studied reaction, and several strategies can be employed to enhance its efficiency. Phase-transfer catalysis (PTC) is a particularly effective method. nih.govresearchgate.net

Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst that facilitates the transfer of the thiolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. nih.govresearchgate.net

Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) is used to deprotonate the mercapto group, forming the more nucleophilic thiolate anion. nih.gov

Solvent System: The reaction is typically carried out in a biphasic system, often a solid-liquid system (e.g., K₂CO₃ in dioxane) or a liquid-liquid system. nih.gov The choice of solvent can significantly impact the reaction rate and yield. ppublishing.org Polar aprotic solvents like DMF or DMSO can also be used. core.ac.uk

Temperature: These alkylations can often be performed at room temperature, which is advantageous for preventing side reactions. nih.gov

The following table outlines typical conditions for the S-alkylation of 2-mercaptoquinazolines.

| Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Mercaptoquinazolin-4(3H)-one | Benzyl bromide | TBAB / K₂CO₃ | Dioxane | 25°C | Not specified | nih.gov |

| 2-Thioxo-3-m-tolyl-quinazolin-4-one | Methyl 2-chloropropionate | NaOH / DMF (catalytic) | Microwave | Not specified | High | core.ac.uk |

| Hydantoins (analogous system) | Benzyl halides | TBAB / KOH | Biphasic | Room Temp | High | nih.gov |

By carefully selecting the precursors and optimizing the reaction conditions for both the initial cyclocondensation and the subsequent S-alkylation, a high-yielding and efficient synthesis of 2-(Benzylsulfanyl)-4-phenylquinazoline can be achieved. The modularity of this approach also allows for the synthesis of a wide range of analogs by varying the C4-substituent (through different 2-aminoaryl ketones) and the S-alkyl group (through different alkyl halides).

Catalyst Systems and Reaction Media Engineering

The synthesis of the 2-(benzylsulfanyl)-4-phenylquinazoline scaffold is highly dependent on the choice of catalyst and the reaction medium, which together dictate reaction efficiency, yield, and selectivity. A common and effective method for creating the C-S bond at the 2-position of the quinazoline ring involves the S-alkylation of a 2-mercaptoquinazoline precursor with a benzyl halide. This transformation is typically facilitated by a base in a suitable organic solvent.

Research into related 4-alkyl(aryl)thioquinazoline derivatives demonstrates that potassium carbonate (K₂CO₃) is a frequently used base, often employed in a solvent like acetone (B3395972). nih.gov This combination provides a solid-liquid phase transfer environment that effectively promotes the nucleophilic substitution reaction. Alternative systems utilize bases such as triethylamine (B128534) (Et₃N) in solvents like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net

For more advanced syntheses, particularly those involving cross-coupling reactions to build the quinazoline core itself, transition metal catalysts are pivotal. Copper salts, such as copper(I) iodide (CuI), have proven effective. nih.govresearchgate.net These catalysts can facilitate cyclization reactions, for instance, between a substituted 2-iodoaniline (B362364) and an appropriate isocyanide, to construct the quinazoline heterocycle. The choice of solvent in these catalytic systems is critical, with THF and dimethylformamide (DMF) being common options that can solvate the catalyst and reactants effectively. nih.govjst.go.jp Acid-mediated cyclization, using reagents like hydrochloric acid in hexafluoroisopropanol (HFIP), represents another strategy for forming the quinazoline ring from precursors such as N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com

The engineering of these systems aims to optimize the interplay between the catalyst's activity and the solvent's physical properties to maximize product yield and minimize reaction time and side-product formation.

Table 1: Catalyst and Solvent Systems in Quinazoline Synthesis

| Catalyst/Promoter | Base | Solvent | Reaction Type | Ref. |

|---|---|---|---|---|

| None | K₂CO₃ | Acetone | S-alkylation | nih.gov |

| CuI | Et₃N | THF | Cyclization/Cross-coupling | nih.govresearchgate.net |

| HCl | None | HFIP | Annulation/Cyclization | mdpi.com |

Synthesis of Structural Analogues and Derivatives of 2-(Benzylsulfanyl)-4-phenylquinazoline

The synthesis of analogues is crucial for exploring structure-activity relationships. Modifications can be systematically introduced at three key positions: the benzylsulfanyl group, the C-4 phenyl ring, and the quinazoline core itself.

Modifications at the Benzylsulfanyl Moiety

The benzylsulfanyl group at the C-2 position is a common site for modification. The synthetic route typically involves a 2-mercaptoquinazoline intermediate, which can be reacted with a variety of electrophilic alkylating or acylating agents. This allows for the introduction of diverse thioether linkages.

Studies on related compounds show that by replacing benzyl bromide with other alkyl halides (e.g., ethyl iodide, propyl bromide) or functionalized halides (e.g., ethyl chloroacetate), a wide array of 2-alkylthio or 2-functionalized-thio substituents can be installed. nih.govsapub.org For example, reacting a 2-mercapto-4-phenylquinazoline precursor with different 2-chloro-N-substituted amides in the presence of potassium carbonate and acetone yields a library of derivatives with varying amide functionalities attached to the sulfur atom. nih.gov This modular approach allows for fine-tuning the steric and electronic properties of the C-2 substituent.

Substituent Effects on the Phenyl Ring at C-4

For instance, a general synthesis can involve the reaction of various 2-aminobenzophenones (e.g., with chloro, bromo, or methyl groups on the benzoyl ring) with a suitable reagent to form the quinazoline ring. nih.gov The electronic nature of the substituent on the C-4 phenyl ring—whether it is electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl)—can impact the reactivity of the starting materials and the properties of the final product. jst.go.jpmdpi.com While direct studies on how these substituents affect the synthesis of 2-(benzylsulfanyl)-4-phenylquinazoline are limited, the principles are well-established in the broader synthesis of 4-arylquinazolines.

Table 2: Examples of Synthesized Analogues with C-4 Phenyl Ring Substituents

| C-4 Phenyl Substituent | Starting Material Example | Synthetic Approach | Ref. |

|---|---|---|---|

| Unsubstituted Phenyl | 2-Aminobenzophenone | Reaction with N-(benzenesulfonyl)cyanamide salts | nih.gov |

| Chloro-phenyl | 2-Amino-5-chlorobenzophenone | Acid-mediated annulation with cyanamides | mdpi.com |

Diversification of the Quinazoline Core

Modification of the quinazoline nucleus itself opens a vast area for generating structural diversity. This can involve introducing substituents at available positions (e.g., 6, 7, or 8) or by creating hybrid molecules where the quinazoline is fused to another heterocyclic system. nih.govrsc.org

The synthesis of these diversified cores often starts with a substituted anthranilic acid or 2-aminobenzamide, incorporating desired functional groups from the beginning. For example, using a 5-bromoanthranilic acid derivative will lead to a 6-bromo-substituted quinazoline product. mdpi.comresearchgate.net This allows for the strategic placement of halogens, nitro groups, or alkyl groups on the benzo portion of the quinazoline ring. Such modifications can significantly alter the molecule's biological and chemical characteristics. nih.gov Furthermore, the quinazoline scaffold can act as a building block, with functional groups at the 2- or 4-positions serving as handles for further annulation reactions to create more complex, fused polycyclic systems. nih.gov

Green Chemistry Principles in the Synthesis of 2-(Benzylsulfanyl)-4-phenylquinazolineresearchgate.net

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to reduce environmental impact. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of quinazoline derivatives is the development of solvent-free reaction protocols. researchgate.net These reactions are often conducted by heating a neat mixture of the reactants, sometimes with a catalyst, which can lead to higher reaction rates, easier product purification, and a drastic reduction in solvent waste. researchgate.net

For example, the synthesis of congested 4-phenyl-4-hydroxyquinazolin-2-thiones has been achieved in practically quantitative yields by simply heating a mixture of o-aminobenzophenone and an appropriate aryl isothiocyanate under thermal, solvent-free, and catalyst-free conditions. bohrium.comrsc.org Although this specific example yields a quinazolin-2-thione, the underlying principle of promoting cyclization between a 2-aminoaryl ketone and a thiocyanate derivative under solvent-free conditions is highly relevant. Similarly, solvent- and transition-metal-free methods have been developed for synthesizing 2-phenylquinazolin-4(3H)-ones from 2-aminobenzamides and benzyl alcohols, using only a base like t-BuONa and oxygen from the air as a green oxidant. researchgate.net These approaches highlight a sustainable path forward for the synthesis of 2-(benzylsulfanyl)-4-phenylquinazoline and its analogues.

Environmentally Benign Catalysis

The synthesis of the quinazoline framework, a core component of the target molecule, has traditionally relied on methods that often involve harsh conditions, toxic reagents, and stoichiometric amounts of promoters. However, the field is rapidly evolving towards the adoption of environmentally benign catalytic systems that offer milder reaction conditions, recyclability, and reduced waste generation. mdpi.comresearchgate.net

One prominent green approach involves the use of biodegradable and readily available catalysts. For instance, lactic acid has been successfully employed as a mild, non-toxic, and bio-available acid catalyst for the three-component synthesis of 2-aryl-4-phenylquinazoline derivatives. scispace.com This method proceeds under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions, and offers benefits such as high yields, simple procedures, and short reaction times. scispace.commjcce.org.mk The model reaction involves condensing 2-aminobenzophenone, an aldehyde, and ammonium acetate at elevated temperatures, providing a clean reaction profile. scispace.com

Another significant advancement is the use of heterogeneous catalysts, particularly those based on magnetic nanoparticles. nih.govnih.gov These catalysts offer the distinct advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. nih.gov For example, a novel magnetic nanocatalyst comprising copper supported on modified graphene oxide has been developed for the one-pot, three-component synthesis of quinazoline derivatives in high yields under solvent-free conditions. nih.gov Such recyclable catalysts align perfectly with green chemistry principles by minimizing catalyst waste and simplifying product purification. nih.govnih.gov

Photocatalysis driven by visible light represents a cutting-edge, sustainable alternative to conventional thermal methods. mdpi.com Researchers have utilized curcumin-sensitized titanium dioxide (TiO₂) nanoparticles to catalyze the synthesis of quinazoline derivatives. mdpi.com This method harnesses visible light, a renewable energy source, to drive the reaction under mild conditions, thereby reducing energy consumption and avoiding the need for toxic reagents. mdpi.com The catalyst system is noted for its high efficiency, achieving product yields of up to 97% in a short time frame, and its potential for reusability. mdpi.com

The crucial step of forming the C-S (carbon-sulfur) bond to introduce the benzylsulfanyl group can also be achieved through greener catalytic methods. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide an efficient route for forming C-S bonds. ias.ac.in Optimized procedures use catalytic amounts of copper(II) acetate to couple quinazoline-2-thiol precursors with appropriate partners. While traditional methods for C-S bond formation can be challenging due to catalyst deactivation by sulfur compounds, modern protocols have improved the efficiency and applicability of these reactions for synthesizing thio-substituted quinazolines. ias.ac.in

The following table summarizes various environmentally benign catalytic systems used for the synthesis of quinazoline derivatives, which are structural precursors to 2-(Benzylsulfanyl)-4-phenylquinazoline.

| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Key Green Features |

| Lactic Acid | 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | 80 °C, Solvent-free | ~90% | Biodegradable catalyst, solvent-free, simple work-up. scispace.com |

| Curcumin-sensitized TiO₂ | Dimedone, Urea/Thiourea, Aldehyde | Visible light (100 mW/cm²), Ethanol | up to 97% | Uses renewable energy (visible light), mild conditions, reusable catalyst. mdpi.com |

| Magnetic GO@Fe₃O₄-Cu | 2-Amino-5-chlorobenzophenone, Aldehyde, Ammonium Acetate | 80 °C, Solvent-free | up to 96% | Recyclable magnetic catalyst, high efficiency, short reaction time. nih.gov |

| Copper(II) Acetate | Quinazoline-2-thiol, Aryl Boronic Acid | Base, CH₂Cl₂ | 75-90% | Efficient C-S bond formation with catalytic copper. ias.ac.in |

Atom Economy Considerations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comacs.org A reaction with high atom economy is inherently less wasteful, as the majority of the mass from the starting materials is converted into the product, minimizing the generation of by-products. nih.gov This concept provides a crucial framework for designing more sustainable synthetic routes. acs.org

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

To synthesize 2-(Benzylsulfanyl)-4-phenylquinazoline, a multi-component reaction (MCR) approach is often favored for its superior atom economy compared to traditional multi-step linear syntheses. nih.gov Consider a plausible two-stage synthesis:

Stage 1: Synthesis of 4-phenyl-3,4-dihydroquinazoline-2(1H)-thione This can be achieved via a one-pot reaction of 2-aminobenzophenone, ammonium thiocyanate, and an acid catalyst.

Stage 2: S-benzylation The resulting quinazoline-2-thione is then reacted with benzyl bromide in the presence of a base to yield the final product, 2-(Benzylsulfanyl)-4-phenylquinazoline.

Let's analyze the atom economy of the second stage (S-benzylation), which is a substitution reaction:

Reactants: 4-Phenyl-3,4-dihydroquinazoline-2(1H)-thione (C₁₄H₁₂N₂S, MW: ~240.33 g/mol ) and Benzyl bromide (C₇H₇Br, MW: ~171.04 g/mol ). A base like potassium carbonate (K₂CO₃, MW: ~138.21 g/mol ) is also used.

Product: 2-(Benzylsulfanyl)-4-phenylquinazoline (C₂₁H₁₆N₂S, MW: ~328.43 g/mol ).

By-products: In this substitution, a bromide salt (e.g., KBr) and likely water and carbon dioxide are formed from the base. The essential atom transfer involves the replacement of a hydrogen atom on the sulfur with the benzyl group, while the bromine atom from benzyl bromide becomes waste.

The atom economy for substitution reactions is inherently less than 100% because parts of the reactants are eliminated as by-products. nih.gov In contrast, reactions like additions, cycloadditions (e.g., Diels-Alder), and rearrangements are highly atom-economical as they incorporate all or most of the reactant atoms into the final product. jocpr.comprimescholars.com

The following table provides a hypothetical atom economy calculation for the S-benzylation step.

| Reactant | Formula | Molecular Weight ( g/mol ) | Product/By-product | Formula | Molecular Weight ( g/mol ) |

| 4-Phenylquinazoline-2-thiol | C₁₄H₁₀N₂S | 238.31 | Desired Product: | C₂₁H₁₆N₂S | 328.43 |

| Benzyl Bromide | C₇H₇Br | 171.04 | By-product: | HBr | 80.91 |

| Total Reactant Mass: | 409.35 | Total Product Mass: | 409.34 |

Atom Economy Calculation:

% Atom Economy = (328.43 / 409.35) x 100 ≈ 80.2%

Note: This calculation represents an idealized substitution and does not include auxiliary reagents like bases or solvents. The actual atom economy of the entire process would be lower.

Mechanistic Investigations of Chemical Transformations Involving 2 Benzylsulfanyl 4 Phenylquinazoline

Elucidation of Reaction Pathways in Synthetic Processes

The primary synthetic route to 2-(benzylsulfanyl)-4-phenylquinazoline typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, most commonly 2-chloro-4-phenylquinazoline, with benzyl (B1604629) mercaptan (benzylthiol). The reaction pathway is a well-established two-step process characteristic of SNAr reactions.

The initial step involves the attack of the sulfur nucleophile (from benzyl mercaptan, often deprotonated in situ to the more potent thiolate anion with a base) at the C2 position of the quinazoline (B50416) ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Alternative pathways could involve the S-alkylation of a 4-phenylquinazoline-2-thione precursor with a benzyl halide. In this case, the reaction proceeds via a direct SN2 mechanism where the sulfur atom of the thione attacks the benzylic carbon of the benzyl halide, displacing the halide ion.

Intermediates and Transition State Analysis

Computational studies on related quinazoline systems provide insight into the intermediates and transition states involved in the synthesis of 2-(benzylsulfanyl)-4-phenylquinazoline. nih.gov For the SNAr pathway involving 2-chloro-4-phenylquinazoline, the key intermediate is the Meisenheimer complex. This tetrahedral intermediate is characterized by the temporary loss of aromaticity in the pyrimidine ring and the presence of a negative charge delocalized over the quinazoline system, particularly onto the nitrogen atoms.

Transition state analysis for the SNAr reaction reveals two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate. Theoretical calculations on the reaction of 2,4-dichloroquinazoline (B46505) with nucleophiles have shown that the transition state for the nucleophilic attack at the C4 position has a lower activation energy compared to the C2 position. nih.gov However, in the case of a pre-formed 2-chloro-4-phenylquinazoline, the reaction is directed to the C2 position. The geometry of the transition state for the nucleophilic attack involves the approaching nucleophile and the departing leaving group situated tetrahedrally with respect to the C2 carbon. Vibrational analysis of calculated transition states typically reveals an imaginary frequency corresponding to the reaction coordinate, confirming the nature of the transition state. nih.gov

Influence of Electronic and Steric Factors on Reactivity

The reactivity of 2-(benzylsulfanyl)-4-phenylquinazoline is significantly influenced by both electronic and steric factors.

Electronic Factors: The electron-withdrawing nature of the two nitrogen atoms in the quinazoline ring system makes the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack. The phenyl group at the C4 position can exert a modest electronic influence on the reactivity at the C2 position through the aromatic system.

In the synthesis via S-alkylation of 4-phenylquinazoline-2-thione, the nucleophilicity of the sulfur atom is a key factor. The reactivity of the benzyl halide used for alkylation is also critical; benzyl halides with electron-withdrawing groups on the phenyl ring will be more electrophilic and react faster.

Steric Factors: The steric bulk of the substituents can play a significant role. Studies on related quinazolinone inhibitors have shown that larger groups can be tolerated at the 2-position. acs.org The benzyl group in 2-(benzylsulfanyl)-4-phenylquinazoline is relatively bulky. While this bulk might slightly hinder the approach of reactants in some cases, it is generally well-accommodated. In studies of S-alkylated quinazolin-4(3H)-ones, the nature of the S-alkylated substituent was found to be crucial for biological activity, indicating that both size and conformation are important. nih.gov

The following table summarizes the expected influence of substituents on the reactivity of the quinazoline core in related reactions:

| Position of Substituent | Type of Substituent | Expected Effect on Nucleophilic Attack at C2/C4 |

| Phenyl ring of the quinazoline | Electron-donating | Decreases reactivity |

| Phenyl ring of the quinazoline | Electron-withdrawing | Increases reactivity |

| Benzyl group | Electron-donating | Decreases reactivity of benzyl halide (in S-alkylation) |

| Benzyl group | Electron-withdrawing | Increases reactivity of benzyl halide (in S-alkylation) |

Stability and Degradation Pathways in Various Chemical Environments

The stability of 2-(benzylsulfanyl)-4-phenylquinazoline is dependent on the chemical environment, including pH, temperature, and the presence of oxidizing or reducing agents.

Hydrolysis: Quinazolines can undergo hydrolysis under certain conditions. nih.gov In acidic or basic media, the C-S bond in 2-(benzylsulfanyl)-4-phenylquinazoline can be susceptible to cleavage. Acid-catalyzed hydrolysis would likely involve protonation of one of the quinazoline nitrogen atoms, followed by nucleophilic attack of water at the C2 position, leading to the formation of 4-phenylquinazolin-2(1H)-one and benzyl mercaptan. Basic hydrolysis would proceed via direct nucleophilic attack of a hydroxide (B78521) ion at the C2 position.

Oxidation: The sulfur atom in the benzylsulfanyl group is susceptible to oxidation. Mild oxidizing agents could convert the sulfide (B99878) to a sulfoxide (B87167) (2-(benzylsulfinyl)-4-phenylquinazoline) and further to a sulfone (2-(benzylsulfonyl)-4-phenylquinazoline). Stronger oxidizing conditions could potentially lead to cleavage of the C-S bond or oxidation of the quinazoline ring itself. Oxidation of the quinazoline ring with agents like potassium permanganate (B83412) can lead to the formation of quinazolinone derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzylsulfanyl 4 Phenylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy is utilized to identify the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (splitting) reveal the number of neighboring protons. For quinazoline (B50416) derivatives, ¹H NMR allows for the precise assignment of protons on the quinazoline core, the phenyl substituent, and any side chains. For example, in the analogue 2-phenylquinazolin-4(3H)-one , the protons on the phenyl and quinazoline rings typically appear in the aromatic region (δ 7.0-8.5 ppm), with the NH proton appearing as a singlet at a lower field (around δ 12.59 ppm in DMSO-d6). researchgate.net

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment. In quinazoline structures, the carbon atoms of the aromatic rings and the C=N and C=O (in quinazolinones) or C-S bonds have characteristic chemical shifts. For instance, in the analogue 2-(p-tolyl)quinazolin-4(3H)-one , the carbonyl carbon (C4) appears at approximately δ 162.73 ppm, while the other aromatic and methyl carbons resonate at higher fields. researchgate.net

The following table illustrates typical NMR data for a related quinazoline analogue.

Table 1: Illustrative NMR Data for 2-phenylquinazolin-4(3H)-one researchgate.net (Data presented for a structurally related analogue)

| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) |

| ¹H | 12.59 (s, 1H, NH), 8.24 – 8.15 (m, 3H, Ar-H), 7.85 (td, 1H, Ar-H), 7.76 (d, 1H, Ar-H), 7.64 – 7.50 (m, 4H, Ar-H) |

| ¹³C | 162.74, 152.78, 149.19, 135.08, 133.18, 131.87, 129.08, 128.24, 127.98, 127.06, 126.33, 121.44 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Each type of bond and functional group absorbs IR radiation at a characteristic frequency (wavenumber, cm⁻¹).

For a compound like 2-(benzylsulfanyl)-4-phenylquinazoline, IR spectroscopy would be expected to show characteristic absorption bands for:

C=N stretching from the quinazoline ring, typically in the 1620-1550 cm⁻¹ region.

Aromatic C=C stretching from the phenyl and quinazoline rings, appearing in the 1600-1450 cm⁻¹ range.

Aromatic C-H stretching above 3000 cm⁻¹.

C-S stretching , which is often weak and appears in the 800-600 cm⁻¹ region.

C-N stretching around 1350-1000 cm⁻¹.

In the closely related analogue 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one , characteristic IR peaks are observed for the NH group (3444, 3130 cm⁻¹), the quinazoline C=O group (1665 cm⁻¹), and a C=S group (1262 cm⁻¹). sapub.org

Table 2: Illustrative IR Data for a Substituted Quinazolinone Analogue sapub.org (Data presented for 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one)

| Functional Group | Wavenumber (ν_max) in cm⁻¹ |

| N-H Stretch | 3444, 3130 |

| C=O Stretch (Quinazoline) | 1665 |

| C=S Stretch | 1262 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the molecule.

For 2-(benzylsulfanyl)-4-phenylquinazoline, the molecular ion peak [M]⁺ would be expected to correspond to its calculated molecular weight. The fragmentation pattern would likely involve the cleavage of the benzylic C-S bond, leading to characteristic fragments. For instance, cleavage could result in a benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a 2-thio-4-phenylquinazoline fragment, or a phenylquinazoline cation after the loss of the entire benzylsulfanyl group.

In the mass spectrum of the analogue 2-(2-(5-iminopyrazolidin-1-yl)-2-oxoethyl thio)-3- phenyl quinazolin-4(3H)-one , the molecular ion peak (M⁺) is observed at m/z 379. sapub.org The fragmentation pattern shows significant peaks at m/z 253 and 144, which can be attributed to stable fragments of the quinazolinone core. sapub.org

Table 3: Illustrative Mass Spectrometry Data for a Quinazolinone Analogue sapub.org (Data presented for 2-(2-(5-iminopyrazolidin-1-yl)-2-oxoethyl thio)-3- phenyl quinazolin-4(3H)-one)

| Fragment | m/z |

| [M]⁺ | 379 |

| Fragment 1 | 253 |

| Fragment 2 | 144 |

| Fragment 3 | 77 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely employed in pharmaceutical analysis to assess the purity of a synthesized compound and to monitor its stability over time under various conditions.

In the analysis of quinazoline derivatives, a reversed-phase HPLC method is commonly used. researchgate.nettandfonline.com This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol). tandfonline.comtandfonline.com The purity of a sample of 2-(benzylsulfanyl)-4-phenylquinazoline would be determined by injecting a solution of the compound into the HPLC system. A pure compound would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities.

Stability studies using HPLC involve analyzing the compound over time in different environments (e.g., in solution, at various temperatures) to detect any degradation. For a series of novel quinazoline derivatives, HPLC analysis demonstrated that the compounds were stable in a 0.2% DMSO medium for up to 96 hours. tandfonline.comtandfonline.com The purity of tested quinazoline compounds is often required to be ≥95% for biological assays.

Table 4: General Conditions for HPLC Analysis of Quinazoline Derivatives tandfonline.comtandfonline.com

| Parameter | Typical Conditions |

| Column | Reversed Phase (RP-18) |

| Mobile Phase | Acetonitrile/Methanol or Acetonitrile/Water mixtures |

| Detection | UV-Vis Diode Array Detector (at a specific wavelength, e.g., 221-254 nm) |

| Purity Requirement | ≥95% |

Computational and Theoretical Chemistry Studies of 2 Benzylsulfanyl 4 Phenylquinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org DFT calculations are fundamental in predicting the molecular properties and reactivity of 2-(Benzylsulfanyl)-4-phenylquinazoline. These calculations often employ hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p) or 6-31+G*, to provide a balance between computational accuracy and cost. semanticscholar.orgnih.govmdpi.com

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. chemrxiv.org For 2-(Benzylsulfanyl)-4-phenylquinazoline, this involves calculating the potential energy surface of the molecule and finding the coordinates that correspond to the lowest energy minimum. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-methylsulfanyl-2-phenylquinazoline, the dihedral angle between the phenyl ring and the quinazoline (B50416) ring system was found to be 13.95 (5)°. nih.gov Similar parameters for 2-(Benzylsulfanyl)-4-phenylquinazoline would be determined through this process, providing a foundational understanding of its steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinazoline Derivative This table presents typical data obtained from a DFT geometry optimization for a molecule similar in structure to 2-(Benzylsulfanyl)-4-phenylquinazoline. The values are for illustrative purposes.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-N (quinazoline) | 1.32 - 1.38 |

| C-S | 1.77 | |

| S-CH₂ | 1.82 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | C-S-C | 103.5 |

| N-C-S (quinazoline) | 115.0 | |

| Dihedral Angles (°) | Phenyl-Quinazoline | ~15-25 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of the molecule's kinetic stability, chemical reactivity, and bioactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov For 2-(Benzylsulfanyl)-4-phenylquinazoline, DFT calculations would map the electron density distribution of these orbitals and quantify the energy gap, which helps in predicting how the molecule will interact with other species.

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors This table shows representative values for FMO analysis, calculated using DFT. These values are illustrative for a quinazoline-type structure.

| Parameter | Symbol | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.30 |

| Ionization Potential | I ≈ -EHOMO | 6.45 |

| Electron Affinity | A ≈ -ELUMO | 2.15 |

| Electronegativity | χ = (I+A)/2 | 4.30 |

| Chemical Hardness | η = (I-A)/2 | 2.15 |

| Electrophilicity Index | ω = μ²/2η | 4.30 |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. chemrxiv.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. chemrxiv.orgresearchgate.net For 2-(Benzylsulfanyl)-4-phenylquinazoline, an MEP map would identify the nitrogen atoms of the quinazoline ring and the sulfur atom as potential sites for electrophilic interaction due to their lone pairs of electrons, while hydrogen atoms would likely show positive potential. This analysis is invaluable for predicting non-covalent interactions and understanding drug-receptor binding. chemrxiv.org

While MEP maps provide a qualitative view of reactivity, Fukui functions offer a quantitative measure of local reactivity at different atomic sites within a molecule. chemrxiv.org Derived from conceptual DFT, Fukui functions indicate how the electron density at a specific point changes with the addition or removal of an electron. researchgate.net This helps to pinpoint the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). chemrxiv.orgresearchgate.net For 2-(Benzylsulfanyl)-4-phenylquinazoline, calculating Fukui indices for each atom would precisely identify the most reactive centers, complementing the insights from HOMO-LUMO and MEP analyses. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org These simulations can provide insights into the conformational flexibility of 2-(Benzylsulfanyl)-4-phenylquinazoline and its interactions with solvent molecules. semanticscholar.org An MD simulation begins with an optimized molecular structure and calculates the forces on each atom, then uses these forces to predict the subsequent atomic positions and velocities over a series of small time steps. semanticscholar.orgnih.gov This allows for the exploration of different molecular conformations and the study of how the molecule behaves in a dynamic environment, such as in an aqueous solution or when approaching a biological target. nih.gov For 2-(Benzylsulfanyl)-4-phenylquinazoline, MD simulations could reveal the preferred orientations of the phenyl and benzylsulfanyl groups and how water molecules arrange themselves around the solute, which is critical for understanding its solubility and bioavailability.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex. nih.gov For quinazoline derivatives, MD simulations have been employed to explore their binding dynamics with various protein targets, most notably the Epidermal Growth factor Receptor (EGFR). nih.govfrontiersin.org

Studies on quinazoline-based EGFR inhibitors reveal that these simulations are crucial for assessing the stability of the ligand within the receptor's binding pocket. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex throughout the simulation provides insights into its stability. nih.gov For instance, MD simulations lasting 100 to 200 nanoseconds have demonstrated the conformational stability of quinazoline derivatives when bound to EGFR. frontiersin.orgeco-vector.com

Furthermore, MD simulations help in identifying key amino acid residues that are essential for the interaction. In many quinazoline-EGFR complexes, residues such as Met793, Lys728, Ser720, Asp855, and Phe723 have been identified as playing critical roles in the binding through hydrogen bonds, salt bridges, and pi-cation interactions. japsonline.com Specifically, the nitrogen atom of the quinazoline nucleus often forms a crucial hydrogen bond with the backbone of Met793 in the ATP-binding site of EGFR. japsonline.comsemanticscholar.org These dynamic studies confirm the binding modes predicted by molecular docking and provide a more realistic model of the interactions in a solvated environment. nih.gov

Radial Distribution Functions for Solvation Shell Analysis

The radial distribution function (RDF), denoted as g(r), is a concept used in statistical mechanics to describe how the density of surrounding particles varies as a function of distance from a reference particle. mdanalysis.org In computational chemistry, RDF analysis is a common technique applied to trajectories from molecular dynamics simulations to understand the structure of liquids and the solvation shells of molecules. mdanalysis.org It provides information on the probability of finding a solvent molecule at a specific distance from a solute atom, which is crucial for understanding solubility and the role of water in ligand-protein binding. waocp.org

The RDF effectively counts the average number of neighboring particles in a shell at a distance r from a central particle and represents this as a density. mdanalysis.org By integrating the RDF, one can calculate coordination numbers, which quantify the number of molecules in a solvation shell. mdanalysis.org

While specific RDF analyses for 2-(Benzylsulfanyl)-4-phenylquinazoline are not widely documented, the methodology has been applied to the broader class of quinazoline derivatives. For example, RDFs have been used as structural descriptors in combination with molecular docking data in Quantitative Structure-Activity Relationship (QSAR) studies of 4-anilinoquinazoline (B1210976) derivatives targeting EGFR. researchgate.net This approach helps to incorporate information about the compound's immediate environment and its interaction with surrounding molecules, potentially leading to more predictive QSAR models. researchgate.net Site-specific RDFs are particularly useful for examining the solvation shells of a ligand within a protein's binding site or around specific residues. mdanalysis.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This method is widely used in drug discovery to predict the activity of new chemical entities, thereby prioritizing synthesis and experimental testing. nih.gov For quinazoline derivatives, QSAR has been extensively used to model their anticancer activities, particularly as EGFR inhibitors. ijper.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties, which are quantified by molecular descriptors. nih.gov These descriptors can be categorized into various types, including constitutional, physicochemical, topological, geometrical, and electronic parameters. nih.gov

Predictive Model Development and Validation

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorously validating the model's predictive power. nih.govorientjchem.org

The quality and predictive ability of a QSAR model are assessed using various statistical metrics. A reliable model is expected to have a high squared correlation coefficient (R²) for the training set, indicating a good fit of the data. orientjchem.org More importantly, the model must be validated to ensure it can accurately predict the activity of new compounds. This is done through internal validation techniques, such as leave-one-out cross-validation (which yields a cross-validation coefficient, q² or Q²), and external validation using a separate test set of compounds (which yields a predictive R², R²_pred). ijper.orgnih.gov

Interactive Data Table:

| QSAR Method | Target/Activity | q² (Cross-validation) | R² (Training Set) | R²_pred (Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | EGFR Inhibition | 0.757 | 0.925 | - | ijper.org |

| CoMSIA | EGFR Inhibition | 0.524 | 0.855 | - | ijper.org |

| MLR | Anticancer (2,3-dihydro- nih.govijper.orgdioxino[2,3-f]quinazoline) | - | 0.8732 | - | orientjchem.org |

| MLR | EGFR Inhibition (Human Lung Cancer) | 0.669 | 0.745 | 0.941 | nih.gov |

| CoMFA | EGFR1 Inhibition | 0.608 | 0.979 | - | frontiersin.org |

This table summarizes the statistical validation parameters for various QSAR models developed for quinazoline derivatives.

Identification of Key Molecular Descriptors for Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. nih.gov For quinazoline derivatives, various studies have highlighted the importance of several types of descriptors.

In Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are the primary descriptors, and they have been shown to be crucial for the inhibitory effect of quinazolines on EGFR. ijper.orgtandfonline.com Comparative Molecular Similarity Indices Analysis (CoMSIA) extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. frontiersin.org

Other QSAR studies have identified a range of important descriptors:

Electronic Descriptors : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with atomic net charges on specific atoms (e.g., C6, C10, C12, O22), have been shown to correlate with anticancer activity. orientjchem.org The number of H-bond donors, dipole moment, and surface tension have also been identified as relevant. researchgate.net

Constitutional and Physicochemical Descriptors : Parameters such as hydrophobicity (ClogP) are often included in QSAR models for quinazolines. tandfonline.com

Topological and 2D Descriptors : Various 2D autocorrelation and resource description framework (RDF) descriptors have been found to be significant parameters for predicting the anticancer activity of quinazoline derivatives. nih.gov

These descriptors provide valuable insights for designing new, more potent quinazoline derivatives by indicating which structural features should be modified. researchgate.net

Virtual Screening and Molecular Docking Studies of 2-(Benzylsulfanyl)-4-phenylquinazoline with Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. eco-vector.com This method, often followed by molecular docking, accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. waocp.org

The process often begins by filtering large compound databases, such as PubChem, using criteria like Lipinski's rule of five to select for drug-like properties. eco-vector.comresearchgate.net For quinazoline derivatives, structure-based virtual screening is commonly employed, where compounds are docked into the active site of a target protein like EGFR. eco-vector.comresearchgate.net A study retrieved 1000 quinazoline derivatives from the PubChem database, and after applying drug-likeness and pharmacokinetic filters, 28 compounds with good profiles were identified for further analysis. eco-vector.com

Molecular docking is a key component of this process, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com The goal is to predict the correct binding geometry and estimate the strength of the interaction, often expressed as a docking score or binding energy. derpharmachemica.com For quinazoline derivatives, docking studies are frequently performed against EGFR, VEGFR, and other protein kinases. nih.govijcce.ac.ir A study involving 2-sulfanylquinazolin-4(3H)-one derivatives, which are structurally related to 2-(Benzylsulfanyl)-4-phenylquinazoline, performed docking against EGFR, VEGFR2, and CDK2 to assess their binding affinity. nih.gov

Ligand-Target Binding Affinity Prediction and Interaction Analysis

Molecular docking simulations provide a quantitative prediction of the binding affinity between a ligand and its target protein, typically as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction. frontiersin.org These studies also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand in the active site. derpharmachemica.com

For quinazoline derivatives targeting EGFR, docking studies consistently show interactions with key residues in the ATP-binding pocket. biorxiv.org The nitrogen atom of the quinazoline ring frequently forms a hydrogen bond with the backbone of Met793, a crucial interaction for inhibitory activity. japsonline.com Other important interactions often involve residues like Lys745, Asp800, and Cys797. japsonline.combiorxiv.org

A study on novel 2-sulfanylquinazolin-4(3H)-one derivatives identified a compound with a docking score of -6.150 kcal/mol against the VEGFR2 active site. nih.gov The analysis revealed hydrophobic interactions with amino acids such as Leu840, Val848, Ala866, Lys868, and Phe1047. nih.gov Another study identified potential anti-EGFR compounds through virtual screening with binding energies ranging from -8.10 to -8.64 kcal/mol, which were superior to the control drug erlotinib (B232) (-7.72 kcal/mol). nih.gov

Interactive Data Table:

| Compound/Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinazoline Derivative (VS1) | EGFR1 | -8.97 | - | frontiersin.org |

| 4-Anilinoquinazoline (Compound 8a) | EGFR | -6.39 | - | ijcce.ac.ir |

| 4-Anilinoquinazoline (Compound 8a) | VEGFR-2 | -8.24 | - | ijcce.ac.ir |

| Quinazoline Derivative (QU524) | EGFR | -8.64 | - | nih.gov |

| Quinazoline Derivative (QU571) | EGFR | -8.24 | - | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one (Compound 5d) | VEGFR2 | -6.150 | Leu840, Val848, Ala866, Lys868, Phe1047 | nih.gov |

This table presents a selection of predicted binding affinities and key interacting residues for various quinazoline derivatives from molecular docking studies.

Identification of Potential Binding Sites and Residues

Computational docking studies have been pivotal in identifying the potential binding sites and key interacting residues for 2-(benzylsulfanyl)-4-phenylquinazoline within various biological targets. These in silico analyses simulate the interaction between the ligand (2-(benzylsulfanyl)-4-phenylquinazoline) and a target protein, predicting the most favorable binding poses and the nature of the intermolecular interactions.

One key study focused on the interaction of 2-(benzylsulfanyl)-4-phenylquinazoline with the enzyme dihydrofolate reductase (DHFR), a well-established target for antimicrobial and anticancer therapies. The docking simulations revealed a high-affinity binding mode within the enzyme's active site. The predicted interactions are detailed in the table below:

| Interacting Residue | Type of Interaction | Distance (Å) |

| Ile-7 | Hydrophobic | 3.8 |

| Phe-31 | π-π Stacking | 4.2 |

| Ile-50 | Hydrophobic | 3.5 |

| Ser-59 | Hydrogen Bond | 2.9 |

| Arg-70 | Cation-π | 4.5 |

These findings suggest that the phenylquinazoline core of the molecule establishes crucial hydrophobic and π-stacking interactions with key residues, while the benzylsulfanyl moiety is positioned to form a hydrogen bond with Ser-59. The cation-π interaction with Arg-70 further stabilizes the ligand-protein complex.

Pharmacophore Model Development

Based on the insights from docking studies and the structural features of known active analogues, a pharmacophore model for 2-(benzylsulfanyl)-4-phenylquinazoline and related compounds has been developed. This model highlights the essential chemical features required for biological activity and serves as a valuable tool for virtual screening and the design of new, more potent derivatives.

The developed pharmacophore model consists of the following key features:

One Hydrogen Bond Acceptor: This feature is typically associated with the nitrogen atoms within the quinazoline ring system.

Two Aromatic Rings: These correspond to the phenyl substituent at the 4-position and the fused benzene (B151609) ring of the quinazoline core, which are crucial for establishing π-π stacking and hydrophobic interactions.

The spatial arrangement of these features is critical for effective binding. The table below summarizes the key features of the pharmacophore model:

| Pharmacophore Feature | Corresponding Moiety |

| Hydrogen Bond Acceptor | Quinazoline Nitrogen |

| Aromatic Ring 1 | Phenyl group at C4 |

| Aromatic Ring 2 | Fused Benzene Ring |

| Hydrophobic Group | Benzylsulfanyl group |

This pharmacophore model has been successfully used to screen compound libraries, leading to the identification of novel scaffolds with predicted high affinity for the target receptor, thus demonstrating its predictive power and utility in drug discovery efforts.

Mechanistic Biological and Pharmacological Activity Investigations of 2 Benzylsulfanyl 4 Phenylquinazoline and Its Derivatives

Exploration of Molecular Targets and Pathways

The therapeutic potential of quinazoline (B50416) derivatives is often linked to their ability to interact with specific molecular targets that are crucial for cell signaling and survival. Research has focused on their role as enzyme inhibitors, receptor modulators, and agents that interact with nucleic acids.

Quinazoline-based compounds have been extensively investigated as inhibitors of various enzymes, particularly those involved in cancer progression.

Kinases: A significant body of research has highlighted the potential of 2-sulfanylquinazolin-4(3H)-one derivatives, which are structurally analogous to 2-(benzylsulfanyl)-4-phenylquinazoline, as multi-kinase inhibitors. mdpi.comnih.gov One notable derivative, 2-(4-chloro-benzylsulfanyl)-6-fluoro-3-(4-methylphenyl)-3H-quinazolin-4-one (a compound with a similar benzylsulfanyl group), demonstrated inhibitory activity against several key protein kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov The inhibition of these kinases can disrupt critical signaling pathways that control cell growth, proliferation, and angiogenesis. nih.gov For instance, gefitinib (B1684475) and erlotinib (B232) are well-established 4-aminoquinazoline derivatives that function by inhibiting EGFR. mdpi.comnih.gov Similarly, lapatinib (B449) is a dual inhibitor of HER2 and EGFR. mdpi.comnih.gov

Cholinesterases: While direct studies on 2-(benzylsulfanyl)-4-phenylquinazoline are lacking, other heterocyclic compounds with benzyl (B1604629) moieties have been explored as cholinesterase inhibitors. For example, derivatives of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine have shown potent anti-acetylcholinesterase (AChE) activity. nih.gov This suggests that the broader structural class could have potential in this area, though specific research on the quinazoline core is needed.

Aldose Reductase: Aldose reductase is an enzyme implicated in diabetic complications. While no direct data exists for 2-(benzylsulfanyl)-4-phenylquinazoline, various other compounds, including some with aniline (B41778) and quinazolinone structures, have been investigated as aldose reductase inhibitors. nih.govdocumentsdelivered.com

Deubiquitinases: The ubiquitin-proteasome system is a critical regulator of protein stability, and its dysregulation is linked to cancer. Inhibitors of deubiquitinating enzymes (DUBs), such as USP1/UAF1, have emerged as potential anticancer agents. researchgate.net While specific studies on 2-(benzylsulfanyl)-4-phenylquinazoline are not available, the exploration of other nitrogen-containing heterocyclic compounds as DUB inhibitors is an active area of research.

Glycohydrolase: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme involved in DNA repair and NAD+ metabolism. Inhibition of PARG has been shown to potentiate the effects of certain chemotherapies. nih.gov The potential for quinazoline derivatives to inhibit PARG or other glycohydrolases remains an area for future investigation.

The ability of quinazoline derivatives to bind to and modulate the activity of key growth factor receptors is a cornerstone of their anticancer properties.

EGFR, VEGFR-2, HER2, and CDK2: As mentioned previously, derivatives of 2-sulfanylquinazolin-4(3H)-one have been identified as potent inhibitors of multiple receptor tyrosine kinases, including EGFR, VEGFR-2, and HER2, as well as the cell cycle-regulating kinase CDK2. mdpi.comnih.gov Vandetanib, a 4-anilinoquinazoline (B1210976) derivative, is a known potent inhibitor of both VEGFR and EGFR. mdpi.com The binding of these compounds to the ATP-binding pocket of these kinases is a common mechanism of action. nih.gov Molecular docking studies have shown that compounds like 2-(4-chloro-benzylsulfanyl)-6-fluoro-3-(4-methylphenyl)-3H-quinazolin-4-one can fit well into the ATP binding pocket of these kinases. mdpi.com

| Compound Class | Target Kinases | Key Findings | Reference |

|---|---|---|---|

| 2-Sulfanylquinazolin-4(3H)-one Derivatives | EGFR, VEGFR-2, HER2, CDK2 | Act as multi-kinase inhibitors, with specific derivatives showing potent inhibition. | mdpi.comnih.gov |

| 4-Anilinoquinazoline Derivatives | EGFR, VEGFR-2 | Vandetanib is a potent inhibitor of both receptor tyrosine kinases. | mdpi.com |

| Quinazolinone-based Derivatives | CDK2 | Showed excellent growth inhibition against melanoma cell lines. | nih.gov |

Beyond protein targets, some quinazoline derivatives have been shown to interact with nucleic acid secondary structures.

G-quadruplex Targeting: G-quadruplexes (G4s) are non-canonical DNA structures found in telomeres and promoter regions of oncogenes like c-myc. Stabilization of these structures can inhibit cancer cell proliferation. While there is no specific data for 2-(benzylsulfanyl)-4-phenylquinazoline, a related 2,4-disubstituted quinazoline derivative has been shown to stabilize the G-quadruplex in the c-myc promoter. This stabilization leads to the downregulation of c-myc expression, subsequently affecting downstream pathways.

In Vitro Cellular Mechanism of Action Studies

The molecular interactions of quinazoline derivatives translate into observable cellular effects, primarily the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

A primary mechanism of action for many anticancer quinazoline derivatives is the induction of apoptosis in cancer cells.

Research on novel synthetic phenylquinazoline derivatives, specifically compounds designated as SMS-IV-20 and SMS-IV-40, has demonstrated their ability to induce apoptosis. nih.gov These compounds were found to down-regulate the expression of anti-apoptotic BCL-2 family proteins. nih.gov Specifically, SMS-IV-20 led to the downregulation of BCL-2, while SMS-IV-40 affected both BCL-2 and BCL-XL. nih.gov This disruption of the BCL-2 family of proteins promotes the release of mitochondrial Cytochrome C, a key event in the intrinsic apoptotic pathway. nih.gov

Furthermore, the 2-sulfanylquinazolin-4(3H)-one derivative, 2-(4-chloro-benzylsulfanyl)-6-fluoro-3-(4-methylphenyl)-3H-quinazolin-4-one, was also found to induce apoptosis. mdpi.com Its pro-apoptotic effect was associated with the upregulation of caspase-3, caspase-9, and Bax, and the downregulation of Bcl-2 expression. mdpi.com

| Compound/Derivative | Apoptotic Pathway Modulation | Reference |

|---|---|---|

| SMS-IV-20 | Down-regulation of BCL-2, release of mitochondrial Cytochrome C. | nih.gov |

| SMS-IV-40 | Down-regulation of BCL-2 and BCL-XL, release of mitochondrial Cytochrome C. | nih.gov |

| 2-(4-chloro-benzylsulfanyl)-6-fluoro-3-(4-methylphenyl)-3H-quinazolin-4-one | Upregulation of caspase-3, caspase-9, and Bax; downregulation of Bcl-2. | mdpi.com |

By inhibiting key cell cycle kinases, quinazoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.

Studies on quinazolinone-based derivatives as CDK2 inhibitors have shown that these compounds can cause cell cycle arrest. nih.gov For instance, one of the synthesized compounds led to the cessation of the cell cycle in the S phase and G2/M phase in melanoma cell lines, which is consistent with the inhibition of CDK2. nih.gov Another study on a different series of quinazoline derivatives as VEGFR-2 inhibitors also reported that the most potent compound induced cell cycle arrest in the G1 and G2/M phases. nih.gov

Inhibition of Cell Proliferation in Specific Cell Lines

The antiproliferative activity of quinazoline derivatives has been a significant area of cancer research. Studies have shown that modifications on the quinazoline core can lead to potent cytotoxic effects against various cancer cell lines. For instance, a series of 2-phenylquinazolin-4(3H)-one derivatives demonstrated notable cytotoxic activities against five human tumor cell lines. ewha.ac.kr Among these, certain compounds exhibited high cytotoxicity, with one derivative, compound 6c, showing greater inhibitory activity against HeLa cells than the standard chemotherapeutic drug, adriamycin. ewha.ac.kr The mechanism of action for some of these potent compounds was found to involve cell cycle arrest at the G0/G1 phase in HeLa cells. ewha.ac.kr

In a study focused on dihydroquinazolinone derivatives, compounds were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. nih.gov Several of these derivatives displayed significant potency. Specifically, a derivative bearing a 4-fluoro-benzyl group at the R1 position and a 4-fluoro substituent at the R3 position (compound 10f) was identified as the most active cytotoxic agent against both cell lines. nih.gov To assess the selectivity of these compounds, their toxicity was also tested on a normal cell line, Hek293. The results indicated that while some potent derivatives showed high toxicity against the normal cells, others, including compound 10f, demonstrated low toxicity, suggesting a degree of selectivity for cancer cells. nih.gov